molecular formula C10H11ClO B14849179 1-[3-(Chloromethyl)-5-methylphenyl]ethanone CAS No. 1393566-17-0

1-[3-(Chloromethyl)-5-methylphenyl]ethanone

Cat. No.: B14849179
CAS No.: 1393566-17-0
M. Wt: 182.64 g/mol
InChI Key: IWGOCYPKZBQQHH-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)-5-methylphenyl]ethanone is an organic compound characterized by the presence of a chloromethyl group and a methyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Chloromethyl)-5-methylphenyl]ethanone can be synthesized through several methods. One common approach involves the chloromethylation of 3-methylacetophenone using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0-5°C to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Chloromethyl)-5-methylphenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(Chloromethyl)-5-methylphenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Chloromethyl)-5-methylphenyl]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes the compound valuable in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Chloromethyl)-5-methylphenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and methyl groups on the phenyl ring allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

1393566-17-0

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-methylphenyl]ethanone

InChI

InChI=1S/C10H11ClO/c1-7-3-9(6-11)5-10(4-7)8(2)12/h3-5H,6H2,1-2H3

InChI Key

IWGOCYPKZBQQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C)CCl

Origin of Product

United States

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